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Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal

model for human inflammatory demyelinating diseases of the central nervous system (CNS),

such as multiple sclerosis (MS).[1][2][3] The pathogenesis of EAE is primarily driven by myelin-

specific T helper (Th) cells, particularly Th1 and Th17 cells, which infiltrate the CNS and

orchestrate an inflammatory cascade leading to demyelination, axonal damage, and

progressive paralysis.[4][5]

Bevurogant (BI 730357) is a potent and selective antagonist of the Retinoid-related Orphan

Receptor-gamma t (RORγt). RORγt is a lineage-defining transcription factor essential for the

differentiation and function of Th17 cells. By inhibiting RORγt, Bevurogant effectively

suppresses the production of pro-inflammatory cytokines characteristic of the Th17 lineage,

such as Interleukin-17 (IL-17). Given the critical role of Th17 cells in the initiation and

progression of EAE, Bevurogant presents a promising therapeutic candidate for mitigating

neuroinflammation in this model.

These application notes provide a comprehensive overview and detailed protocols for

investigating the therapeutic potential of Bevurogant in a standard mouse model of EAE.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8218018?utm_src=pdf-interest
https://www.drugs.com/drug-class/nk1-receptor-antagonists.html
https://biocytogen.com/antibody-drug-development/autoimmune-assets
https://clinicaltrials.gov/study/NCT06391645
https://m.youtube.com/watch?v=9lQL7XjSzZQ
https://www.biospace.com/clinical-research
https://www.benchchem.com/product/b8218018?utm_src=pdf-body
https://www.benchchem.com/product/b8218018?utm_src=pdf-body
https://www.benchchem.com/product/b8218018?utm_src=pdf-body
https://www.benchchem.com/product/b8218018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8218018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of RORγt in Th17 Differentiation
The differentiation of naïve T helper cells into pathogenic Th17 cells is a critical event in the

development of EAE. This process is initiated by cytokines such as TGF-β and IL-6, leading to

the expression and activation of the transcription factor RORγt. Activated RORγt drives the

transcription of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F,

and GM-CSF, which are instrumental in CNS inflammation and demyelination. Bevurogant, as

a RORγt antagonist, directly interferes with this pathway, preventing the transcriptional

activation of these pathogenic cytokines.
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Caption: Bevurogant inhibits RORγt, blocking Th17 differentiation and cytokine production.
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Experimental Design and Workflow
To assess the efficacy of Bevurogant in EAE, a common approach involves inducing the

disease in susceptible mouse strains (e.g., C57BL/6) and administering the compound under

different treatment regimens. A typical study would include both a prophylactic arm, to assess

the ability of Bevurogant to prevent disease onset, and a therapeutic arm, to evaluate its

potential to reverse or halt the progression of established disease.
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(MOG35-55/CFA Emulsion)

Day 0 & 2: Pertussis Toxin (PTX) Injection Prophylactic Treatment
(Bevurogant or Vehicle from Day 0)

Daily Monitoring:
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Therapeutic Treatment
(Bevurogant or Vehicle from Onset, e.g., Day 12)

Endpoint (e.g., Day 21-28):
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Analysis:
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- Flow Cytometry (Spleen, CNS)
- Cytokine Analysis (Splenocytes)
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Caption: Experimental workflow for testing Bevurogant in the EAE mouse model.

Data Presentation: Expected Outcomes
The following tables represent the types of quantitative data that would be collected and

analyzed in a study evaluating Bevurogant in EAE. The values provided are for illustrative

purposes only.
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Table 1: Effect of Bevurogant on Clinical EAE Parameters (Prophylactic Treatment)

Treatment Group Mean Day of Onset
Mean Peak Clinical
Score

Cumulative
Disease Score

Vehicle Control 11.4 ± 1.1 3.5 ± 0.5 45.2 ± 5.8

Bevurogant (10

mg/kg)
15.2 ± 1.5 2.0 ± 0.4 22.1 ± 4.1

Bevurogant (30

mg/kg)
Delayed >21 days 1.2 ± 0.3 10.5 ± 3.5

*Data are represented

as Mean ± SEM. p <

0.05 compared to

Vehicle Control.

Table 2: Histopathological Analysis of Spinal Cords (Day 21 Post-Immunization)

Treatment Group Inflammation Score (0-4) Demyelination Score (0-3)

Vehicle Control 3.2 ± 0.4 2.5 ± 0.3

Bevurogant (30 mg/kg,

Prophylactic)
1.1 ± 0.2 0.8 ± 0.2

Bevurogant (30 mg/kg,

Therapeutic)
1.8 ± 0.3 1.5 ± 0.3

*Data are represented as

Mean ± SEM. Scores are

based on analysis of H&E and

Luxol Fast Blue stained spinal

cord sections. p < 0.05

compared to Vehicle Control.

Table 3: Analysis of Th17 and Th1 Cell Populations in Splenocytes
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Treatment Group
% of CD4+ T cells: IL-17A+
(Th17)

% of CD4+ T cells: IFN-γ+
(Th1)

Vehicle Control 4.5 ± 0.6% 8.2 ± 1.1%

Bevurogant (30 mg/kg,

Prophylactic)
1.2 ± 0.3% 7.5 ± 0.9%

Data are represented as Mean

± SEM, determined by flow

cytometry of splenocytes

restimulated with MOG35-55

peptide. p < 0.05 compared to

Vehicle Control.

Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein

(MOG) 35-55 peptide.

Materials:

Female C57BL/6 mice, 8-12 weeks old

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX) from Bordetella pertussis

Sterile Phosphate-Buffered Saline (PBS)

Ice-cold sterile PBS

Syringes (1 mL) and needles (27G)

Procedure:
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Day -1: Acclimatize mice to handling and the experimental environment.

Day 0: Immunization a. Prepare the MOG/CFA emulsion. Dissolve MOG35-55 peptide in

sterile PBS to a final concentration of 2 mg/mL. b. Emulsify the MOG35-55 solution with an

equal volume of CFA to a final MOG concentration of 1 mg/mL. The emulsion is stable when

a drop does not disperse in water. c. Subcutaneously inject 100 µL of the emulsion into two

sites on the flank of each mouse (total volume 200 µL, containing 200 µg of MOG35-55). d.

Prepare a fresh solution of PTX in sterile PBS at a concentration of 1 µg/mL. e. Administer

200 ng of PTX (200 µL) via intraperitoneal (i.p.) injection.

Day 2: Second PTX Injection a. Administer a second dose of 200 ng PTX (200 µL) via i.p.

injection.

Protocol 2: Bevurogant Formulation and Administration
Materials:

Bevurogant powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Sterile Saline (0.9% NaCl)

Oral gavage needles

Procedure:

Formulation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and

45% Saline.

Dissolve Bevurogant powder in the vehicle to the desired final concentrations (e.g., 1

mg/mL and 3 mg/mL for 10 and 30 mg/kg dosing, respectively, assuming a 10 mL/kg dosing

volume). Use sonication to aid dissolution if necessary.
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Administration:

Prophylactic: Administer Bevurogant or vehicle daily via oral gavage starting on Day 0

(the day of immunization).

Therapeutic: Begin daily administration of Bevurogant or vehicle when mice first exhibit

clinical signs of EAE (e.g., a clinical score of 1.0 or 2.0).

Protocol 3: Clinical Assessment of EAE
Procedure:

Beginning on day 7 post-immunization, monitor all mice daily for clinical signs of EAE and

record their body weight.

Assign a clinical score to each mouse based on the following standardized scale:

0: No clinical signs.

1: Limp tail.

2: Hind limb weakness or waddling gait.

3: Partial hind limb paralysis.

4: Complete hind limb paralysis.

5: Moribund state or death.

Protocol 4: Histological Analysis of the Spinal Cord
Materials:

4% Paraformaldehyde (PFA) in PBS

PBS

Ethanol series (70%, 95%, 100%)
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Xylene

Paraffin wax

Hematoxylin and Eosin (H&E) stain

Luxol Fast Blue (LFB) stain

Microscope

Procedure:

At the experimental endpoint, euthanize mice and perfuse transcardially with ice-cold PBS

followed by 4% PFA.

Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

Process the tissue through an ethanol gradient, clear with xylene, and embed in paraffin.

Cut 5-10 µm thick longitudinal or cross-sections of the spinal cord.

Stain sections with H&E to assess cellular infiltration (inflammation) and LFB to assess

demyelination.

Score the sections blindly for inflammation and demyelination using established semi-

quantitative scales.

Protocol 5: Flow Cytometry for Th17/Th1 Cell Analysis
Materials:

Spleens from euthanized mice

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Phorbol 12-myristate 13-acetate (PMA)
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Ionomycin

Brefeldin A (GolgiPlug) or Monensin (GolgiStop)

Fluorescently conjugated antibodies: anti-CD4, anti-IL-17A, anti-IFN-γ

Fixation/Permeabilization buffers

FACS buffer (PBS with 2% FBS)

Flow cytometer

Procedure:

Cell Preparation: Harvest spleens and prepare single-cell suspensions by mechanical

dissociation through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

Restimulation: Resuspend splenocytes at 2 x 10^6 cells/mL in complete RPMI medium.

Stimulate cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein

transport inhibitor (Brefeldin A or Monensin) for 4-5 hours at 37°C.

Surface Staining: Wash cells with FACS buffer and stain for surface markers (e.g., anti-CD4)

for 30 minutes at 4°C.

Intracellular Staining: Wash cells, then fix and permeabilize using a commercial

fixation/permeabilization kit according to the manufacturer's instructions.

Stain for intracellular cytokines (anti-IL-17A and anti-IFN-γ) for 30 minutes at 4°C.

Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

Analysis: Gate on the CD4+ lymphocyte population and quantify the percentage of cells

expressing IL-17A (Th17) and IFN-γ (Th1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b8218018?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8218018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. drugs.com [drugs.com]

2. biocytogen.com [biocytogen.com]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. m.youtube.com [m.youtube.com]

5. Clinical research - BioSpace [biospace.com]

To cite this document: BenchChem. [Application Notes and Protocols: Bevurogant in
Experimental Autoimmune Encephalomyelitis (EAE)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8218018#application-of-bevurogant-in-
experimental-autoimmune-encephalomyelitis-eae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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